molecular formula C22H22F3N3O4 B2906805 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396862-57-9

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2906805
CAS No.: 1396862-57-9
M. Wt: 449.43
InChI Key: BXCQXCNBNGVYQY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,5-dimethoxy-substituted phenyl ring at position 3 of the pyrazole core. The N-substituent comprises a hydroxyethyl group bearing a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4/c1-28-18(11-17(27-28)16-10-15(31-2)8-9-20(16)32-3)21(30)26-12-19(29)13-4-6-14(7-5-13)22(23,24)25/h4-11,19,29H,12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCQXCNBNGVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide represents a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by diverse research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Key findings include:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it has demonstrated an IC50 value of approximately 0.28 µM against A549 lung cancer cells, indicating potent antiproliferative activity .
  • Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
    • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .
    • Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes relevant to cancer progression, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial for cell cycle regulation .

Other Pharmacological Activities

In addition to its anticancer effects, the compound exhibits various other biological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Potential : Given the structural similarities with other neuroactive compounds, this pyrazole derivative may also exhibit neuroprotective effects, particularly through inhibition of phosphodiesterase-9 (PDE9), which is linked to neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueReferences
AnticancerA549 (Lung)0.28 µM
Apoptosis InductionMDA-MB-231Not specified
Anti-inflammatoryVariousNot specified
NeuroprotectiveIn vitro modelsNot specified

Case Studies

  • Anticancer Efficacy in Lung Cancer : A study demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotective Mechanisms : Research indicated that the compound's inhibition of PDE9 could lead to increased cGMP levels in neuronal tissues, potentially providing a protective effect against neurodegeneration.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of compounds containing dioxaborolane structures exhibit significant anticancer properties. The presence of the pyrimidine and pyridine moieties in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that modifications to the dioxaborolane structure can lead to increased potency against specific cancer cell lines .

Targeting Kinases
The compound has been investigated as a potential inhibitor of various kinases involved in cancer signaling pathways. In particular, the dioxaborolane group is known for its ability to form reversible covalent bonds with cysteine residues in kinase active sites. This property has made it a candidate for the development of selective kinase inhibitors .

Materials Science

Organic Electronics
The incorporation of boron-containing compounds into organic electronic devices has been explored due to their electron-deficient nature. This compound can be utilized in the synthesis of organic semiconductors that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties can enhance charge transport and stability in these applications .

Polymer Chemistry
In polymer science, the compound can serve as a cross-linking agent or a building block for creating boron-containing polymers. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Biochemical Applications

Fluorescent Probes
The potential use of this compound as a fluorescent probe has been investigated. The boron atom can serve as a coordination site for metal ions, allowing the development of sensors that detect metal ion concentrations in biological systems. Such probes are valuable for studying cellular processes and monitoring environmental changes .

Drug Delivery Systems
Research is ongoing into the use of boron compounds in drug delivery systems. The unique properties of dioxaborolanes enable them to form stable complexes with various therapeutic agents, potentially improving their solubility and bioavailability. This application is particularly relevant for hydrophobic drugs that require effective delivery mechanisms .

Case Study 1: Anticancer Properties

A study conducted on a series of pyrimidine derivatives showed that the incorporation of dioxaborolane significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Organic Electronics

In a recent project aimed at developing new materials for OLEDs, researchers synthesized a series of compounds based on this structure. The resulting materials demonstrated improved efficiency and stability compared to traditional organic semiconductors due to enhanced charge carrier mobility .

Case Study 3: Fluorescent Probes

A team developed a fluorescent probe based on this compound to monitor intracellular metal ion levels. The probe exhibited high selectivity and sensitivity towards specific metal ions, demonstrating its potential utility in biological imaging applications .

Comparison with Similar Compounds

Trifluoromethyl-Containing Analogues

  • 5-(4-Chlorophenyl)-1-(2,5-Dichlorophenyl)-N-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole-3-Carboxamide (CAS: 477712-38-2)
    This analogue () shares the trifluoromethylphenyl group but differs in pyrazole substitution: it has 4-chlorophenyl and 2,5-dichlorophenyl groups instead of dimethoxyphenyl and hydroxyethyl moieties. The chlorine substituents increase electronegativity and steric bulk, likely reducing solubility compared to the target compound’s methoxy groups .

Methoxy-Substituted Analogues

  • 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide (CAS: 1285520-26-4) This carbohydrazide derivative () replaces the carboxamide with a hydrazide linkage and incorporates additional methoxy groups. The absence of a trifluoromethyl group reduces its metabolic stability compared to the target compound, as trifluoromethyl groups are known to resist oxidative degradation .

Chloro-Substituted Analogues

  • 5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-Yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a, ) Chlorine at position 5 of the pyrazole and a cyano group on the aryl ring enhance electrophilicity, which may improve binding to electron-rich biological targets.

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound Not reported ~3.5 ~0.1 (aqueous)
5-Chloro-N-(4-Cyano-1-Phenyl-...) (3a) 133–135 2.8 <0.05
5-(4-Chlorophenyl)-1-(2,5-Dichloro...) Not reported 4.2 <0.01

Key Observations :

  • The target compound’s hydroxyl group modestly improves aqueous solubility compared to fully hydrophobic analogues (e.g., 3a).

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux, 12h60–70
3DCM, EDCl, RT, 24h45–55

Advanced: How can computational chemistry optimize reaction conditions for this compound?

Answer :
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates to identify energy barriers. For example:

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential pathways for carboxamide coupling .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .
  • Kinetic Modeling : Microkinetic models predict optimal temperature/pH ranges to minimize side products (e.g., hydrolysis of trifluoromethyl groups) .

Case Study : A 2024 study reduced reaction time by 40% using computational-guided optimization of coupling steps .

Basic: What analytical techniques confirm the compound’s structure and purity?

Q. Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; trifluoromethyl at δ 120–125 ppm in 19F^{19}F-NMR) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) assesses purity (>98%) and detects trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (e.g., m/z 521.18 calculated vs. observed) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group (if crystalline) .

Advanced: How to address discrepancies in reported biological activity data?

Answer :
Contradictions in bioassay results (e.g., IC50_{50} variability in kinase inhibition) require:

Assay Validation :

  • Use positive controls (e.g., staurosporine for kinase assays) to confirm protocol reliability.
  • Replicate experiments across labs to rule out technical variability .

Solubility Adjustments : Test activity in DMSO vs. cyclodextrin formulations; aggregation can cause false negatives .

Metabolic Stability : Check for time-dependent degradation using LC-MS (e.g., esterase-mediated hydrolysis of the carboxamide) .

Example : A 2025 study resolved conflicting cytotoxicity data by identifying pH-dependent aggregation in cell culture media .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Answer :

Core Modifications :

  • Replace the 2,5-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects .
  • Vary the hydroxyethyl side chain (e.g., methyl vs. ethyl) to study steric impacts .

Biological Assays :

  • Kinase Profiling : Broad-panel screening (e.g., 400 kinases) identifies selectivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., JAK2 or EGFR) .

Pharmacokinetic Studies :

  • Measure logP (shake-flask method) and metabolic stability in liver microsomes to prioritize derivatives .

Q. SAR Table :

ModificationActivity Change (vs. Parent)Reference
2,5-Dichlorophenyl3× ↑ kinase inhibition
Hydroxyethyl → Methoxyethyl50% ↓ solubility

Basic: What are the stability considerations for long-term storage?

Q. Answer :

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis monitoring shows degradation under UV light (λmax 280 nm) .
  • Moisture Control : Lyophilize and store with desiccants; TGA analysis confirms hygroscopicity (~5% weight gain at 60% RH) .
  • Oxidation : Add 0.1% BHT to DMSO stock solutions; HPLC tracks peroxide formation .

Advanced: How to resolve synthetic bottlenecks in scaling up this compound?

Q. Answer :

  • Flow Chemistry : Continuous flow reactors reduce exothermic risks during pyrazole cyclization (residence time: 2–5 min) .
  • Catalyst Optimization : Screen Pd/C vs. Ni catalysts for trifluoromethyl coupling; TON (turnover number) improves from 50 to 200 .
  • Waste Reduction : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane, 70:30) .

Advanced: What strategies validate target engagement in cellular assays?

Q. Answer :

CETSA (Cellular Thermal Shift Assay) : Detect target stabilization via Western blotting after heat shock .

Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down assays .

BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time target interaction in live cells .

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